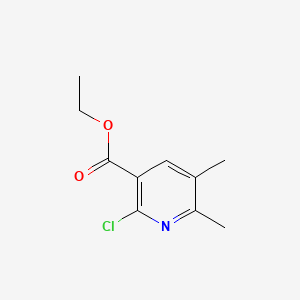
ニトロフラントイン-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ニトロフラントイン-13C3は、広域スペクトルのβ-ラクタマーゼ抗菌剤であるニトロフラントインの安定同位体標識化合物です。 ニトロフラントインは、膀胱炎や腎臓感染症など、尿路感染症の治療に一般的に使用される抗生物質です 。 炭素-13同位体の添加により、その代謝経路と体内での分布をより正確に追跡することができます .
科学的研究の応用
Nitrofurantoin-13C3 is used extensively in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used for tracking metabolic pathways and studying reaction mechanisms.
Biology: It helps in understanding the biological processes and interactions of Nitrofurantoin.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Nitrofurantoin in the body.
Industry: Employed in quality control and method validation for analytical purposes
作用機序
ニトロフラントイン-13C3は、細菌ニトロレダクターゼによって親電子性の中間体に変換されることで作用を発揮します。これらの中間体は、クエン酸サイクルやDNA、RNA、タンパク質の合成を阻害し、細菌細胞の死をもたらします。 この機序により、ニトロフラントインは幅広い細菌に対して効果を発揮し、細菌耐性の発生の可能性を低減します .
生化学分析
Biochemical Properties
Nitrofurantoin is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations . It interacts with various enzymes and proteins within bacterial cells, leading to the inhibition of vital biochemical reactions .
Cellular Effects
Nitrofurantoin exerts its effects on bacterial cells by interfering with several cellular processes. It disrupts protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum action results in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of Nitrofurantoin involves the reduction of the nitro group by bacterial nitroreductases . This reduction process generates reactive intermediates that can damage bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Nitrofurantoin exhibits good stability . Its effects can change over time due to the development of bacterial resistance . Long-term studies have shown that Nitrofurantoin maintains its antimicrobial activity against uropathogens .
Dosage Effects in Animal Models
The effects of Nitrofurantoin in animal models vary with dosage . While effective at lower doses, high doses of Nitrofurantoin can lead to adverse effects
Metabolic Pathways
Nitrofurantoin is metabolized in the liver . It is believed to interact with various enzymes and cofactors during its metabolism
Transport and Distribution
Nitrofurantoin is well-distributed in the body following oral administration . It is believed to interact with various transporters and binding proteins, which aid in its distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Nitrofurantoin localizes to the bacterial cytoplasm where it can interact with bacterial DNA .
準備方法
合成経路と反応条件
ニトロフラントインの調製には、逆浸透膜反応装置に塩酸と精製水を添加し、60〜70℃に加熱し、5-ニトロフルフラールジエチルエステルを添加します。混合物を80〜85℃で維持して完全加水分解した後、触媒と塩化ナトリウムを添加します。60〜70℃に加熱したアミノヒダントインを添加し、混合物を加圧し、90〜95℃で還流します。 反応生成物をpH値が6.0〜8.0になるまで精製水で洗浄し、得られたニトロフラントインを90〜95℃の流水で洗浄して最終製品を得ます .
工業生産方法
ニトロフラントインの工業生産方法は、通常、同様の合成経路を用いますが、より大規模に行われ、収率の向上、エネルギー消費の削減、薬効基準を満たすための不純物の最小化などの最適化が施されています .
化学反応の分析
反応の種類
ニトロフラントイン-13C3は、次のようなさまざまな化学反応を起こします。
酸化: ニトロフラントインは酸化されてさまざまな生成物を生成することができます。
還元: 細菌ニトロレダクターゼによって親電子性の中間体へ還元することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、触媒などがあります。 条件は、温度、圧力、pHレベルなど、目的の反応によって異なります .
生成される主な生成物
これらの反応から生成される主な生成物には、クエン酸サイクルやDNA、RNA、タンパク質の合成などの細菌プロセスを阻害するさまざまな中間体が含まれます .
科学研究への応用
This compoundは、次のような科学研究で広く使用されています。
化学: 安定同位体標識化合物として、代謝経路の追跡や反応機構の研究に使用されています。
生物学: ニトロフラントインの生物学的プロセスや相互作用の理解に役立ちます。
医学: 薬物動態研究で、ニトロフラントインの体内での分布と代謝を理解するために使用されます。
類似化合物との比較
類似化合物
ニトロフラントイン-13C3と類似の化合物には、次のようなものがあります。
- ニトロフラゾン
- フラゾリドン
- フラルタドン
- ニトロフラゾン-13C,15N2
- メトロニダゾール-13C2,15N2 .
独自性
This compoundは、安定同位体標識されているため、科学研究において正確な追跡と分析が可能です。 この特徴により、このような標識されていない他の類似化合物とは区別されます .
特性
CAS番号 |
1217226-46-4 |
|---|---|
分子式 |
C8H6N4O5 |
分子量 |
241.14 g/mol |
IUPAC名 |
1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1 |
InChIキー |
NXFQHRVNIOXGAQ-QZJUDIIFSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
異性体SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
同義語 |
1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3; 1-(5-Nitro-2-furfurylideneamino)hydantoin-13C3; 5-Nitrofurantoin-13C3; Berkfurin-13C3; Chemiofuran-13C3; Cyantin-13C3; Cystit-13C3; Furadantoin-13C3; Furadoin-13C3; Furadoine-13C3; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















